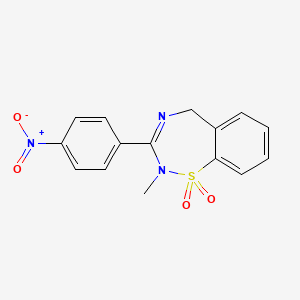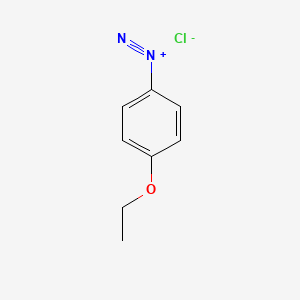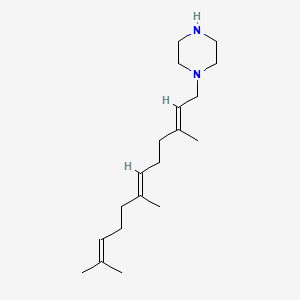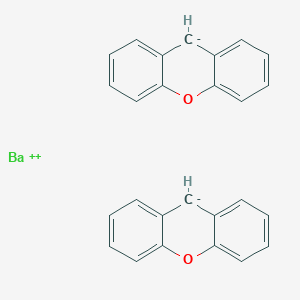
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of bromine, chlorine, and carbamate functional groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromo-2,2-dichloroethylidene)carbamate typically involves the reaction of ethyl carbamate with bromine and chlorine under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent unwanted side reactions. The process involves the formation of intermediate compounds, which are then converted to the final product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The carbamate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Reagents such as sodium ethoxide and potassium tert-butoxide are used under anhydrous conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbamates, while elimination reactions can produce alkenes or alkynes with different degrees of substitution.
科学的研究の応用
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl (2-bromo-2,2-dichloroethylidene)carbamate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The carbamate group can also interact with biological molecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains fluorine atoms instead of chlorine.
Ethyl 2-bromo-(4-bromophenyl)acetate: Contains a bromophenyl group instead of dichloroethylidene.
Uniqueness
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds.
特性
CAS番号 |
51945-87-0 |
|---|---|
分子式 |
C5H6BrCl2NO2 |
分子量 |
262.91 g/mol |
IUPAC名 |
ethyl N-(2-bromo-2,2-dichloroethylidene)carbamate |
InChI |
InChI=1S/C5H6BrCl2NO2/c1-2-11-4(10)9-3-5(6,7)8/h3H,2H2,1H3 |
InChIキー |
JRTXGZOHEUEVMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N=CC(Cl)(Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)





![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
